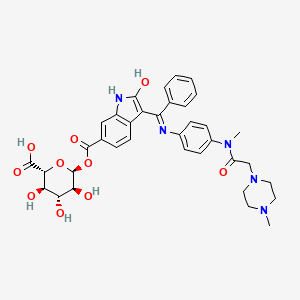

Nintedanib Demethyl-O-glucuronic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

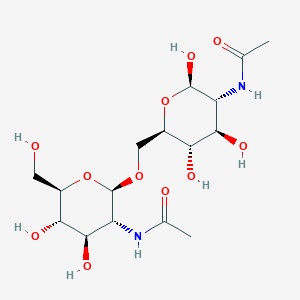

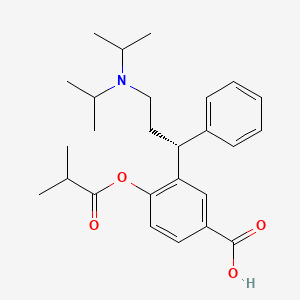

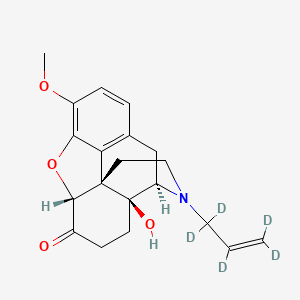

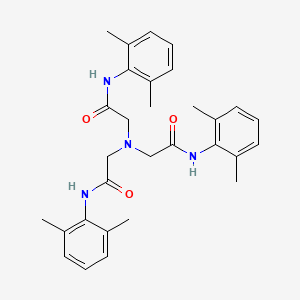

Nintedanib Demethyl-O-glucuronic Acid is a metabolite of Nintedanib, a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The compound has a molecular formula of C36H39N5O10 and a molecular weight of 701.72 g/mol .

Méthodes De Préparation

The preparation of Nintedanib Demethyl-O-glucuronic Acid involves several synthetic routes. One method includes the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate. Sequential reduction and cyclization reactions yield Nintedanib .

Analyse Des Réactions Chimiques

Nintedanib Demethyl-O-glucuronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Nintedanib Demethyl-O-glucuronic Acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in pharmaceutical research and is used to study the pharmacokinetics and pharmacodynamics of Nintedanib. Additionally, it is employed in the development of new therapeutic agents and in the investigation of metabolic pathways .

Mécanisme D'action

Nintedanib Demethyl-O-glucuronic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds intracellularly to receptors such as the fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), blocking downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Nintedanib Demethyl-O-glucuronic Acid is unique compared to other similar compounds due to its specific inhibition of multiple RTKs and nRTKs. Similar compounds include Nintedanib itself, as well as other kinase inhibitors like Sorafenib and Sunitinib. These compounds share some overlapping targets but differ in their specificity and therapeutic applications .

Propriétés

Formule moléculaire |

C36H39N5O10 |

|---|---|

Poids moléculaire |

701.7 g/mol |

Nom IUPAC |

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H39N5O10/c1-39-14-16-41(17-15-39)19-26(42)40(2)23-11-9-22(10-12-23)37-28(20-6-4-3-5-7-20)27-24-13-8-21(18-25(24)38-33(27)46)35(49)51-36-31(45)29(43)30(44)32(50-36)34(47)48/h3-13,18,29-32,36,38,43-46H,14-17,19H2,1-2H3,(H,47,48)/t29-,30-,31+,32-,36+/m1/s1 |

Clé InChI |

UVCRIJFWWJYQMK-RWRPUETGSA-N |

SMILES isomérique |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@H](O6)C(=O)O)O)O)O)O |

SMILES canonique |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)

![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)

![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)